MENTHOL
MENTHOL
Menthol is an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.
Menthol, also known as DL-menthol or 3-p-menthanol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Menthol has been primarily detected in feces. Within the cell, menthol is primarily located in the membrane (predicted from logP) and cytoplasm. Menthol exists in all eukaryotes, ranging from yeast to humans. Menthol is a camphoraceous and minty tasting compound that can be found in herbs and spices. This makes menthol a potential biomarker for the consumption of this food product.
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Menthol, also known as DL-menthol or 3-p-menthanol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Menthol has been primarily detected in feces. Within the cell, menthol is primarily located in the membrane (predicted from logP) and cytoplasm. Menthol exists in all eukaryotes, ranging from yeast to humans. Menthol is a camphoraceous and minty tasting compound that can be found in herbs and spices. This makes menthol a potential biomarker for the consumption of this food product.
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
15356-70-4
VCID:
VC0100089
InChI:
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
SMILES:
CC1CCC(C(C1)O)C(C)C
Molecular Formula:
C10H20O
Molecular Weight:
156.26 g/mol
MENTHOL
CAS No.: 15356-70-4
Main Products
VCID: VC0100089
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
CAS No. | 15356-70-4 |
---|---|
Product Name | MENTHOL |
Molecular Formula | C10H20O |
Molecular Weight | 156.26 g/mol |
IUPAC Name | 5-methyl-2-propan-2-ylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 |
Standard InChIKey | NOOLISFMXDJSKH-UHFFFAOYSA-N |
SMILES | CC1CCC(C(C1)O)C(C)C |
Canonical SMILES | CC1CCC(C(C1)O)C(C)C |
Boiling Point | 421 °F at 760 mm Hg (NTP, 1992) 212.0 °C 214.6 °C |
Colorform | White crystals /89-78-1/ Crystals or granules /dl-Menthol/ |
Density | 0.904 at 59 °F (NTP, 1992) 0.9131 at 18 °C 0.901 (20°); 0.891 (30°) |
Flash Point | 196 °F (NTP, 1992) |
Melting Point | 100 °F (NTP, 1992) 39.0 °C -8 °C |
Physical Description | D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992) Liquid Liquid; PelletsLargeCrystals colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour Solid/cool minty aroma |
Description | Menthol is an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect. Menthol, also known as DL-menthol or 3-p-menthanol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Menthol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Menthol has been primarily detected in feces. Within the cell, menthol is primarily located in the membrane (predicted from logP) and cytoplasm. Menthol exists in all eukaryotes, ranging from yeast to humans. Menthol is a camphoraceous and minty tasting compound that can be found in herbs and spices. This makes menthol a potential biomarker for the consumption of this food product. D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992) |
Shelf Life | Stable under recommended storage conditions. |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) 0.00 M 0.42 mg/mL at 25 °C In water, 420 mg/L at 25 °C In water, 456 mg/L at 25 °C Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/ very soluble in alcohol and volatile oils; slightly soluble in water Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Synonyms | Cyclohexanol, 5-methyl-2-(1-methylethyl)- Menthol Menthol, (1alpha,2beta,5alpha)-Isome |
Vapor Density | 5.4 (NTP, 1992) (Relative to Air) |
Vapor Pressure | 1 mm Hg at 133 °F approximately (NTP, 1992) 0.08 mmHg 7.67X10-3 mm Hg at 25 °C (est) |
PubChem Compound | 1254 |
Last Modified | Nov 11 2021 |
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